![molecular formula C11H14ClN3O B7530439 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one](/img/structure/B7530439.png)
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one, also known as AZD9164, is a selective and potent inhibitor of the human P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in extracellular ATP signaling. The P2X7 receptor is expressed in various tissues, including the immune system, brain, and bone, and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. AZD9164 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer.
Mechanism of Action
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one is a selective and potent inhibitor of the human P2X7 receptor, which is involved in extracellular ATP signaling. The P2X7 receptor is expressed in various tissues, including the immune system, brain, and bone, and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. By inhibiting the P2X7 receptor, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce the expression of inflammatory cytokines and chemokines, as well as the activation of immune cells. In animal models of multiple sclerosis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce the infiltration of immune cells into the central nervous system and the demyelination of neurons. In animal models of cancer, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one in lab experiments include its selectivity and potency as a P2X7 receptor inhibitor, as well as its well-characterized synthesis and analytical characterization. The limitations of using 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one in lab experiments include its potential off-target effects, as well as the need for further optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
Future Directions
For the research on 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one include the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, the potential for combination therapies with other drugs and the exploration of novel disease indications for 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one should be investigated. Finally, the development of new P2X7 receptor inhibitors with improved selectivity and potency could provide new therapeutic options for various diseases.
Synthesis Methods
The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one involves several steps, including the preparation of the key intermediate, 2-amino-3-chloropyridine, and the coupling of this intermediate with the bicyclic amine, 2-azabicyclo[2.2.1]heptane. The final step involves the chlorination of the pyridazinone ring to yield the desired product, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one. The synthesis of 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been optimized to improve yield and purity, and the final product has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been extensively studied in preclinical models of various diseases, including rheumatoid arthritis, multiple sclerosis, and cancer. In animal models of rheumatoid arthritis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce joint inflammation and bone destruction. In animal models of multiple sclerosis, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to reduce neuroinflammation and improve neurological function. In animal models of cancer, 5-(2-Azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one has been shown to inhibit tumor growth and metastasis.
properties
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)-4-chloro-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-14-11(16)10(12)9(5-13-14)15-6-7-2-3-8(15)4-7/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJXRLZGLILKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC3CCC2C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

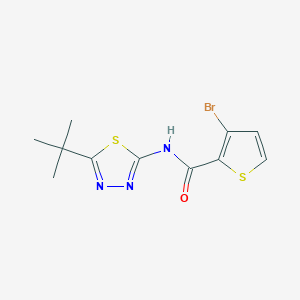


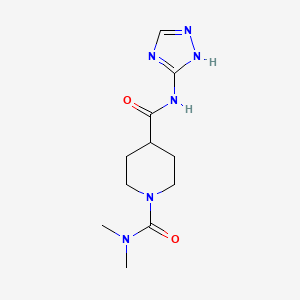
![1-[2-(4-Hydroxyphenyl)sulfanylacetyl]pyrrolidin-2-one](/img/structure/B7530395.png)
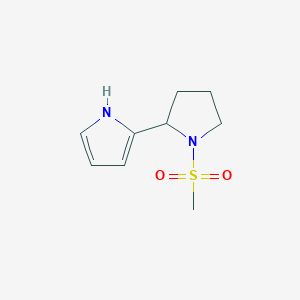

![2-Azabicyclo[2.2.1]heptan-2-yl-[6-(dimethylamino)pyridin-3-yl]methanone](/img/structure/B7530415.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B7530420.png)

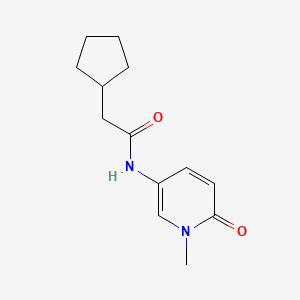
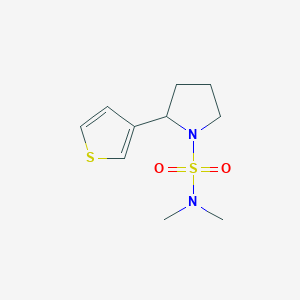

![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)